molecular formula C13H16N2OS B2651359 N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide CAS No. 1385472-95-6

N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide

Cat. No. B2651359
CAS RN: 1385472-95-6
M. Wt: 248.34
InChI Key: MPXMTFIRAWHCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide” are not available, similar compounds, such as N-cyanoacetamides, can be synthesized through various methods. For instance, one common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by its nitrile and amide groups. N-cyanoacetamides, for example, are known to participate in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. Factors such as hydrophobicity, ionization, and hydrogen bond donors would play a role .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including variants with phenyl and naphthalen-1yl substituents, have been reported. These compounds were characterized using elemental analyses, IR and 1H-NMR spectroscopy, and for some, crystal structure determination via X-ray diffraction, revealing details about their molecular and crystalline structures (Özer, Arslan, VanDerveer, & Külcü, 2009).

Metal Complexes and Catalysis

  • Research into N-(R-carbamothioyl)cyclohexanecarboxamides and their nickel(II) and copper(II) complexes demonstrated the synthesis and characterization of these complexes. The structural analysis showed that these compounds could potentially serve in catalytic applications, highlighting the importance of the cyclohexane ring and thiocarbonyl groups in complex formation and reactivity (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Heterocyclic Synthesis

  • The utility of thiophene-2-carboxamide in heterocyclic synthesis was explored, with the generation of various derivatives demonstrating the versatility of this compound in synthesizing bioactive molecules. The study indicates potential applications in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

Molecular Imaging

  • In the field of molecular imaging, particularly positron emission tomography (PET), analogs of N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide were investigated as tracers for serotonin 5-HT1A receptors. These studies aimed at improving the quantification and visualization of receptor sites in the brain, with implications for diagnosing and understanding neuropsychiatric disorders (García et al., 2014).

Antitumor Properties

  • Novel potassium channel openers derived from 2-cyanoaziridine-1-carboxamides, structurally related to this compound, were synthesized and tested for their antihypertensive and antianginal activities. These compounds demonstrated potent activity in vitro, suggesting potential applications in developing antitumor therapies (Brown et al., 1993).

Mechanism of Action

The mechanism of action of “N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide” would depend on its intended use. For instance, N-cyanomethyl-2-chloroisonicotinamide has been studied for its effects on respiration, lipid metabolism, and enzyme activities in rice plants in terms of resistance against rice blast disease .

Safety and Hazards

The safety and hazards associated with “N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide” would depend on its specific properties. As a general rule, compounds containing a nitrile group can pose risks due to their potential toxicity .

properties

IUPAC Name

N-(cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c14-8-9-15-12(16)13(6-2-1-3-7-13)11-5-4-10-17-11/h4-5,10H,1-3,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXMTFIRAWHCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.